molecular formula C10H10OS2 B1174238 2-Oxo-2-phenylethyl ethanedithioate

2-Oxo-2-phenylethyl ethanedithioate

Cat. No.: B1174238
M. Wt: 210.309
InChI Key: CWYCOFQCIZIHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-phenylethyl ethanedithioate (IUPAC name: this compound) is a dithiocarbamate derivative characterized by a ketone group (2-oxo) and a phenyl-substituted ethanedithioate moiety. This compound is synthesized via nucleophilic substitution between sodium ethanedithioate and 2-bromoacetophenone in acetone at room temperature, followed by crystallization from ethanol . Its structure features a planar aromatic ring and a reactive dithiocarbamate group, which contributes to its biological activity and chemical reactivity.

Properties

Molecular Formula

C10H10OS2

Molecular Weight

210.309

IUPAC Name

phenacyl ethanedithioate

InChI

InChI=1S/C10H10OS2/c1-8(12)13-7-10(11)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

CWYCOFQCIZIHFL-UHFFFAOYSA-N

SMILES

CC(=S)SCC(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • MAO-A Selectivity : The target compound’s selectivity for MAO-A over MAO-B (10:1) is lower than 2a (25:1), suggesting structural modifications could optimize specificity .
  • Synthetic Flexibility : The ethanedithioate backbone allows modular substitutions, enabling tailored applications in medicinal chemistry .

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